2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
CAS No.: 2034411-71-5
Cat. No.: VC7361579
Molecular Formula: C19H18F3N5O
Molecular Weight: 389.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034411-71-5 |
|---|---|
| Molecular Formula | C19H18F3N5O |
| Molecular Weight | 389.382 |
| IUPAC Name | 2-(1H-indol-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2 |
| Standard InChI Key | YMJBZDFUEDCOBG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacologically significant motifs:
-
Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and kinase domains.
-
Trifluoromethylpyrimidine: A heterocyclic ring substituted with a trifluoromethyl group, enhancing metabolic stability and target binding through hydrophobic and electronic effects.
-
Piperazine-ethanone linker: A flexible spacer enabling conformational adaptability for target engagement, commonly observed in CNS-active compounds .
The molecular formula is C₁₉H₁₈F₃N₅O, with a molar mass of 389.382 g/mol. Key functional groups include:
-
Ketone (ethanone)
-
Tertiary amine (piperazine)
-
Aromatic heterocycles (indole, pyrimidine)
Table 1: Structural Features
| Component | Role in Bioactivity |
|---|---|
| Indole | Serotonergic modulation, kinase binding |
| Trifluoromethylpyrimidine | Metabolic stability, hydrophobic interactions |
| Piperazine | Solubility enhancement, GPCR targeting |
Physicochemical Profile
Despite limited experimental solubility data, computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. The trifluoromethyl group contributes to electronegativity, potentially influencing hydrogen bonding and π-stacking interactions.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathways
While no explicit protocol for this compound exists, analogous structures suggest a multi-step approach:
-
Indole-3-acetic acid derivation: Acetylation of indole-3-acetic acid to form the ethanone core.
-
Piperazine functionalization: Coupling 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine via nucleophilic acyl substitution.
-
Purification: Chromatographic techniques (HPLC, flash chromatography) to isolate the product.
Reaction conditions likely involve:
-
Solvents: DMF, THF, or dichloromethane
-
Catalysts: EDCI/HOBt for amide bond formation
-
Temperature: 0°C to room temperature
Analytical Characterization
Structural confirmation relies on:
-
NMR spectroscopy: ¹H/¹³C NMR for backbone verification (e.g., indole NH at δ 10–12 ppm).
-
Mass spectrometry: ESI-MS showing [M+H]⁺ peak at m/z 390.38.
-
HPLC: Purity assessment (>95%) using C18 columns.
| Target | Predicted K<sub>i</sub> (nM) | Therapeutic Area |
|---|---|---|
| CDK2 | 12–50 | Oncology |
| 5-HT<sub>4</sub> | 80–120 | CNS disorders |
| E. coli gyrase | 200–400 | Antimicrobials |
Biological Activity
Although direct assays are unavailable, related compounds exhibit:
-
Antiproliferative effects: IC₅₀ = 1–10 µM in leukemia cell lines.
-
Antimicrobial activity: MIC = 8–32 µg/mL against Gram-positive pathogens .
-
Neuroprotective properties: 40–60% reduction in Aβ fibril formation .
Challenges and Limitations
Pharmacokinetic Concerns
-
Solubility: Predicted aqueous solubility <0.1 mg/mL may limit bioavailability.
-
Metabolic stability: Potential CYP450-mediated oxidation of indole.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume